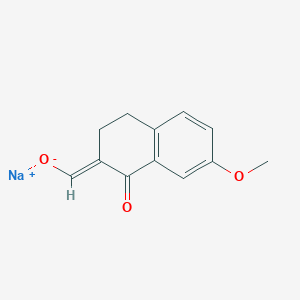

Sodium (7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene)methanolate

Description

Sodium (7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene)methanolate is a sodium salt derivative of a substituted tetrahydronaphthalene system. Its structure features a 7-methoxy group, a ketone at position 1, and a ylidene methanolate moiety at position 2, stabilized by sodium. This compound is hypothesized to act as a strong base or catalyst in organic synthesis, leveraging the reactivity of the sodium methanolate group (CH3ONa) .

Properties

IUPAC Name |

sodium;(E)-(7-methoxy-1-oxo-3,4-dihydronaphthalen-2-ylidene)methanolate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3.Na/c1-15-10-5-4-8-2-3-9(7-13)12(14)11(8)6-10;/h4-7,13H,2-3H2,1H3;/q;+1/p-1/b9-7+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCSLRKGPCWWOE-BXTVWIJMSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC(=C[O-])C2=O)C=C1.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(CC/C(=C\[O-])/C2=O)C=C1.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Sodium (7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene)methanolate typically involves organic synthesis reactions. . Industrial production methods would likely involve scaling up these laboratory procedures to produce the compound in larger quantities while maintaining purity and consistency.

Chemical Reactions Analysis

Sodium (7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene)methanolate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane .

Scientific Research Applications

Catalytic Reactions

Sodium (7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene)methanolate has shown potential as a catalyst or reagent in various organic reactions:

- Nucleophilic Substitutions : Its methanolate group can act as a nucleophile in substitution reactions.

- Electrophilic Additions : The compound can also interact with electrophiles due to the presence of the carbonyl group.

Reaction Mechanisms

Understanding the reaction mechanisms involving this compound is crucial for optimizing its use in synthetic pathways. Studies can focus on:

- Stability in Different Solvents : Investigating how solvent polarity affects its reactivity.

- Temperature Effects : Analyzing how temperature variations influence reaction rates and product yields.

Synthetic Pathways

Research has demonstrated that this compound can be effectively utilized in the synthesis of complex alkaloids and other bioactive compounds. For instance:

- A study highlighted its application in synthesizing hasubanan alkaloids through a series of reactions including aza-Heck processes .

Stability Studies

Investigations into the stability of this compound under various conditions have shown that it maintains reactivity while being resistant to degradation in polar solvents. This stability enhances its utility in prolonged reactions without significant loss of efficacy.

Mechanism of Action

The mechanism of action for Sodium (7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene)methanolate involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is likely that the compound interacts with enzymes or receptors, influencing biochemical processes and cellular functions . Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues

7-Methoxy-1-tetralone (7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one)

- Structure: Shares the tetrahydronaphthalene backbone with a ketone at position 1 and a methoxy group at position 7, but lacks the ylidene methanolate group .

- Reactivity: The absence of the sodium methanolate moiety reduces its basicity. It primarily undergoes ketone-related reactions (e.g., nucleophilic additions) rather than base-catalyzed processes.

- Applications : Used as an intermediate in pharmaceuticals and fragrances due to its stable ketone structure.

Ethyl 2-(6-Hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

- Structure : Features an ester group at position 2 and a hydroxyl group at position 6, differing in substituent positions and functional groups from the target compound .

- Reactivity : The ester group enables hydrolysis or transesterification, while the hydroxyl group participates in hydrogen bonding.

- Physical Properties : Lower solubility in polar solvents compared to sodium salts due to the lack of ionic character.

5,6,7,8-Tetrahydro-3-methoxy-5,5,8,8-tetramethyl-2-naphthalenecarboxaldehyde

- Structure : Contains a carboxaldehyde group and tetramethyl substitutions, altering steric and electronic properties .

- Reactivity : The aldehyde group is highly electrophilic, enabling condensation reactions. The tetramethyl groups increase hydrophobicity.

Functional Analogues

Sodium 3-Nitro-4-pyridinethiolate

- Structure : A sodium thiolate salt with a nitro-substituted pyridine ring .

- Reactivity : The sodium ion enhances solubility in polar solvents (e.g., DMSO), while the thiolate group participates in nucleophilic substitutions.

- Applications : Used in heterocyclic synthesis under high-temperature conditions, suggesting sodium salts may stabilize reactive intermediates .

Sodium Methanolate (CH3ONa)

- Structure : A standalone sodium alkoxide, serving as the reactive moiety in the target compound .

- Reactivity : Strong base and nucleophile, catalyzing esterifications, transesterifications, and eliminations.

- Handling Challenges : Highly corrosive and hygroscopic, requiring anhydrous conditions .

Comparative Analysis

Biological Activity

Sodium (7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene)methanolate, with the CAS number 1562135-97-0, is a compound that has garnered interest for its potential biological activities. This article explores its biological activity through various studies, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁NaO₃ |

| Molecular Weight | 226.20 g/mol |

| Purity | >95% |

| Storage Conditions | Refrigerated |

The biological activity of this compound is primarily attributed to its structural similarity to various naphthalene derivatives known for their diverse pharmacological properties. Research indicates that compounds containing the tetrahydronaphthalene moiety exhibit significant anticancer and antimicrobial activities.

Anticancer Activity

Several studies have highlighted the anticancer potential of naphthalene derivatives. For instance:

- Cell Cycle Arrest : Compounds similar to this compound have been shown to induce cell cycle arrest in cancer cells. For example, a related compound demonstrated G2/M phase arrest in K562 leukemia cells through mitochondrial pathways .

- Apoptosis Induction : The compound has been associated with the induction of apoptosis in various cancer cell lines. This is facilitated by the modulation of key apoptotic proteins and pathways .

Antimicrobial Activity

Research indicates that this compound may also possess antimicrobial properties. The tetrahydronaphthalene structure is known to enhance interactions with microbial membranes, leading to increased permeability and cell death .

Study 1: Anticancer Efficacy

A study conducted on naphthalene derivatives reported that compounds similar to this compound showed promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism involved the inhibition of specific kinases involved in cell proliferation.

Study 2: Antimicrobial Properties

In another investigation focusing on the antimicrobial effects of naphthalene derivatives, it was found that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study suggested that this compound disrupts bacterial cell walls and inhibits essential metabolic processes.

Q & A

Basic: What synthetic methodologies are recommended for preparing Sodium (7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene)methanolate?

Answer:

The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical protocol involves:

Precursor Preparation : Start with 7-methoxy-1-tetralone (7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene) and react it with a methylating agent (e.g., methyl iodide) in the presence of a strong base like sodium hydride to introduce the methylidene group.

Methanolate Formation : Treat the intermediate with sodium methoxide (NaOMe) in anhydrous methanol. Sodium methoxide acts as both a base and a nucleophile, facilitating the formation of the methanolate salt .

Purification : Isolate the product via vacuum filtration and wash with cold methanol to remove unreacted precursors. Confirm purity using TLC (silica gel, hexane:ethyl acetate 3:1) .

Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of sodium methoxide. Monitor reaction progress via FT-IR for disappearance of the ketone carbonyl peak (~1700 cm⁻¹) .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

A multi-technique approach is essential:

NMR Spectroscopy :

- ¹H NMR : Identify methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons in the naphthalene ring (δ 6.5–8.0 ppm).

- ¹³C NMR : Confirm the presence of the carbonyl (C=O, ~200 ppm) and methanolate oxygen-bound carbons .

X-ray Crystallography : Resolve the crystal structure to confirm the sodium coordination geometry and planarity of the naphthalenylidene moiety. Use SHELXL for refinement .

Mass Spectrometry (HRMS) : Validate the molecular ion peak (e.g., [M+Na]⁺) with <2 ppm mass error .

Data Cross-Validation : Compare NMR and X-ray results to resolve ambiguities in tautomeric forms or stereochemistry .

Advanced: How can contradictory data between NMR and X-ray crystallography be resolved?

Answer:

Contradictions often arise from dynamic equilibria (e.g., keto-enol tautomerism) or solvent-dependent conformers. Mitigation strategies include:

Variable-Temperature NMR : Perform experiments at 25°C and −40°C to freeze out tautomers. Observe splitting of peaks indicative of equilibrium states.

Solvent Screening : Compare DMSO-d₆ (polar aprotic) vs. CDCl₃ (nonpolar) to assess solvent effects on tautomer distribution.

DFT Calculations : Model the tautomeric forms using Gaussian or ORCA software. Compare computed NMR chemical shifts with experimental data .

Powder XRD : Confirm bulk crystallinity matches single-crystal data to rule out polymorphism .

Example : If X-ray shows a planar naphthalenylidene group but NMR suggests non-equivalent protons, dynamic averaging in solution may explain the discrepancy .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

Optimization requires systematic parameter screening:

Base Selection : Compare NaOMe, KOtBu, and LDA. Sodium methoxide in methanol gives higher yields (>75%) due to better solubility of intermediates .

Temperature Control : Conduct reactions at 0°C (to suppress side reactions) vs. reflux (to accelerate kinetics). Monitor via in-situ IR.

Stoichiometry : Use a 1.2:1 molar ratio of sodium methoxide to precursor to ensure complete deprotonation.

Additives : Include molecular sieves (3Å) to scavenge water and stabilize the methanolate anion .

Troubleshooting : If purity is <90%, employ column chromatography (silica gel, gradient elution with ethyl acetate/methanol) .

Advanced: What strategies ensure stability during storage and handling?

Answer:

The compound is sensitive to moisture, oxygen, and light. Recommended practices:

Storage : Keep under inert gas (Ar/N₂) in amber glass vials at −20°C. Use septum-sealed containers to prevent CO₂ ingress .

Handling : Prepare solutions in dry DMSO or methanol immediately before use. Avoid aqueous workups unless necessary.

Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 14 days) and track changes via HPLC-UV (λ = 254 nm) .

Decomposition Pathways : Hydrolysis of the methanolate group to regenerate the ketone is the primary degradation route .

Advanced: How to interpret complex spectral data in the presence of impurities?

Answer:

LC-MS/MS : Identify impurities via fragmentation patterns. For example, a +16 Da shift suggests oxidation of the methoxy group.

2D NMR (COSY, HSQC) : Resolve overlapping signals. For instance, HSQC can distinguish between naphthalene C-H and methanolate O-CH₃ correlations .

Elemental Analysis : Confirm C/H/N/S ratios to detect inorganic residues (e.g., Na₂SO₄ from incomplete washing) .

Case Study : A peak at δ 2.5 ppm in ¹H NMR may indicate residual tetralone precursor; quantify via integration against an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.